1-Butyl-3-methylimidazolium hexafluoroantimonate
Overview
Description
Synthesis Analysis
The synthesis of 1-butyl-3-methylimidazolium hexafluoroantimonate involves the reaction of 1-butyl-3-methylimidazolium chloride with sodium hexafluorophosphate or a related hexafluoroantimonate source. This process yields the ionic liquid, which can be further purified and used in various applications. The synthesis process underscores the adaptability and design flexibility of ionic liquids, allowing for the tuning of physical and chemical properties by varying the anionic component (Suarez et al., 1998).
Molecular Structure Analysis
The molecular structure of 1-butyl-3-methylimidazolium hexafluoroantimonate has been studied using techniques such as NMR spectroscopy and X-ray diffraction. These studies reveal the ionic nature of the compound, with the 1-butyl-3-methylimidazolium cation forming interactions with the hexafluoroantimonate anion. The detailed analysis of molecular structure aids in understanding the interactions that contribute to the unique properties of this ionic liquid (Carper et al., 2004).
Chemical Reactions and Properties
1-Butyl-3-methylimidazolium hexafluoroantimonate participates in a variety of chemical reactions, acting as a solvent or catalyst. Its chemical stability, combined with the ability to dissolve a wide range of compounds, makes it suitable for applications in organic synthesis, polymerization, and more. The ionic liquid's properties can be attributed to its ionic nature and the specific interactions between its cation and anion components (Niknam et al., 2009).
Physical Properties Analysis
The physical properties of 1-butyl-3-methylimidazolium hexafluoroantimonate, such as density, viscosity, and thermal stability, have been extensively studied. These properties are crucial for its application in various fields. The ionic liquid exhibits a wide liquidus range, high ionic conductivity, and significant solvating power, making it an attractive medium for electrochemical applications and solvent systems (Tekin et al., 2007).
Safety And Hazards
Future Directions
1-Butyl-3-methylimidazolium hexafluoroantimonate is used as a solvent in headspace gas chromatography and countercurrent chromatography, as mobile and stationary phases. It is widely used in organic synthesis, extraction technologies, electrochemistry, and biphasic organometallic catalysis . It is also used as an efficient reaction medium for various synthetic and catalytic transformations .
properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;hexafluoroantimony(1-) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.6FH.Sb/c1-3-4-5-10-7-6-9(2)8-10;;;;;;;/h6-8H,3-5H2,1-2H3;6*1H;/q+1;;;;;;;+5/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHAOLBENQQIBR-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.F[Sb-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F6N2Sb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586926 | |
Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium hexafluoroantimonate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-methylimidazolium hexafluoroantimonate | |
CAS RN |
174645-81-9 | |
Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium hexafluoroantimonate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-3-methylimidazolium Hexafluoroantimonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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